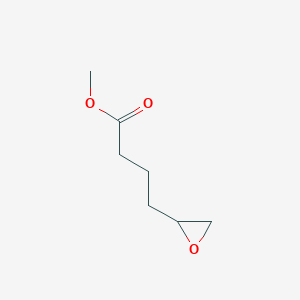

Methyl 4-(oxiran-2-YL)butanoate

Descripción

BenchChem offers high-quality Methyl 4-(oxiran-2-YL)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(oxiran-2-YL)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-(oxiran-2-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)4-2-3-6-5-10-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAJEWATDTUSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541426 | |

| Record name | Methyl 4-(oxiran-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87321-81-1 | |

| Record name | Methyl 4-(oxiran-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 5,6-epoxyhexanoate chemical structure and synonyms

Title: Methyl 5,6-Epoxyhexanoate: Structural Elucidation, Synthetic Methodologies, and Advanced Applications

Executive Summary

Methyl 5,6-epoxyhexanoate (CAS: 87321-81-1) is a highly versatile bifunctional aliphatic epoxide. Featuring both a terminal oxirane ring and a methyl ester moiety, it serves as a critical chiral building block in the synthesis of complex biological targets and as a specialized monomer in coordination polymerization. This whitepaper provides an authoritative, in-depth analysis of its chemical properties, validated synthetic routes, and downstream applications in drug development and material science.

Chemical Identity and Structural Properties

Understanding the structural nuances of methyl 5,6-epoxyhexanoate is essential for predicting its reactivity. The molecule, also known systematically as 4,5-epoxypentane carboxylic acid methyl ester or methyl 4-(oxiran-2-yl)butanoate[1], contains a flexible four-carbon spacer between the ester and the epoxide.

Table 1: Chemical Identity and Computed Properties

| Parameter | Detail |

| IUPAC Name | Methyl 4-(oxiran-2-yl)butanoate |

| Common Synonyms | Methyl 5,6-epoxyhexanoate; 4,5-Epoxypentane carboxylic acid methyl ester[1] |

| CAS Registry Number | 87321-81-1[1] |

| Molecular Formula | C7H12O3[1] |

| Molecular Weight | 144.17 g/mol |

| Boiling Point | 85°C at 20 mm Hg[2] |

Causality in structural design: The terminal epoxide is highly susceptible to nucleophilic attack, primarily at the less hindered terminal carbon (C6), making it an excellent electrophile for chain extension or functionalization. The methyl ester provides a robust protecting group that can be orthogonally deprotected or directly converted into amides and other derivatives.

Mechanistic Synthesis Pathways

Selecting the appropriate synthetic route depends on the required scale, enantiomeric purity, and tolerance for byproducts. Below are two distinct, self-validating protocols.

Route A: Epoxidation of Methyl 5-Hexenoate

The direct epoxidation of the terminal olefin, methyl 5-hexenoate, is the most straightforward route to racemic or enantiomerically enriched methyl 5,6-epoxyhexanoate[3].

Protocol 1: Gram-Scale Epoxidation

-

Preparation: Dissolve methyl 5-hexenoate in anhydrous dichloromethane (DCM) and cool to 0°C.

-

Oxidation (Option 1 - mCPBA): Slowly add meta-chloroperoxybenzoic acid (mCPBA) in slight excess[3].

-

Mechanistic Insight: mCPBA undergoes a concerted electrophilic addition to the alkene. However, the byproduct, m-chlorobenzoic acid, is acidic and can prematurely open the sensitive epoxide ring if the reaction is not carefully buffered (e.g., with aqueous NaHCO3).

-

-

Oxidation (Option 2 - DMDO): For acid-sensitive downstream applications, the slow addition of dimethyldioxirane (DMDO) in acetone at neutral pH is preferred[3].

-

Mechanistic Insight: DMDO yields only acetone as a byproduct, ensuring the epoxide remains intact and simplifying the workup strictly to solvent evaporation.

-

-

Purification: Wash the organic layer with saturated aqueous Na2S2O3 (to quench excess oxidant) and NaHCO3, dry over Na2SO4, and concentrate under reduced pressure.

Route B: Base-Mediated Ring Expansion/Substitution

An alternative industrial-scale approach utilizes 4,5-dihydro-5-bromomethyl-(3H)-furanone[2].

Protocol 2: Methoxide-Driven Synthesis

-

Reaction Setup: Suspend 10.0 g of 4,5-dihydro-5-bromomethyl-(3H)-furanone in 37 mL of anhydrous methanol[2].

-

Base Addition: Add 3.0 g of sodium methoxide (NaOMe)[2].

-

Reflux: Heat the mixture to reflux for 5 hours[2].

-

Mechanistic Insight: The methoxide acts dually as a nucleophile and a base. It attacks the lactone carbonyl, opening the ring to form the methyl ester. Subsequently, the resulting alkoxide undergoes an intramolecular SN2 attack on the bromomethyl group, displacing the bromide ion and closing the epoxide ring.

-

-

Workup: Remove the methanol in vacuo. Dissolve the residue in 20 mL of H2O and extract with diethyl ether[2].

-

Isolation: Dry the ethereal phase over molecular sieves, evaporate the ether, and distill the residue at 20 mm Hg to yield approximately 6.4 g of the product[2].

Caption: Divergent synthetic pathways for Methyl 5,6-epoxyhexanoate via epoxidation and cyclization.

Polymerization and Material Science Applications

Methyl 5,6-epoxyhexanoate (MEH) is a critical monomer in the synthesis of functionalized polyethers, specifically poly(w-epoxyalkanoates)[4].

Mechanistic Challenge in Polymerization: Historically, attempting to polymerize terminal epoxyalkanoates with classical cationic initiators (like BF3·OEt2) resulted only in low molecular weight oligomers[4]. The ester moiety coordinates with the Lewis acid, deactivating the catalyst and terminating chain growth.

The Coordination Polymerization Solution: To achieve high molecular weight polymers, a modified coordination initiator system is required.

Protocol 3: Coordination Polymerization

-

Initiator Preparation: In an inert atmosphere, add acetylacetone to a solution of triethylaluminum (AlEt3) in ether at low temperature[4].

-

Hydrolysis: Once the initial reaction ceases, carefully add a stoichiometric amount of water to achieve an optimal AlEt3 / H2O / acetylacetone ratio of 1 : 0.5 : 1[4].

-

Causality: The sequence of addition is critical. Pre-reacting with acetylacetone prevents complete hydrolysis of the aluminum alkyl, forming a stable, highly active multinuclear aluminum coordination complex.

-

-

Polymerization: Introduce the methyl 5,6-epoxyhexanoate monomer. The polymerization proceeds via a coordination-insertion mechanism, yielding high molecular weight poly-MEH, though at a slower rate compared to epoxides with longer aliphatic spacers due to the proximity of the ester group[4].

Caption: Mechanistic divergence in the polymerization of Methyl 5,6-epoxyhexanoate based on initiator.

Biological and Drug Development Relevance

In pharmaceutical development, the spatial arrangement of atoms dictates biological efficacy. Methyl 5,6-epoxyhexanoate is frequently synthesized in its enantiomerically pure forms, (R)- and (S)-methyl 5,6-epoxyhexanoate, to serve as a precursor for biologically active macrocycles and specific lipid mediators[5]. Because biological targets often exhibit stereospecific binding, utilizing asymmetric epoxidation techniques on the racemic mixture ensures that downstream drug candidates do not suffer from off-target toxicity or reduced potency caused by the inactive enantiomer[5].

Safety, Handling, and Toxicity

While specific toxicological data on the epoxide itself is specialized, its direct precursors (e.g., 5-hexenoic acid methyl ester) provide a baseline for safety protocols.

-

Hazards: Precursors are classified as flammable liquids (Category 3) and present acute oral toxicity (Category 4)[6]. Epoxides are generally recognized as alkylating agents; thus, methyl 5,6-epoxyhexanoate should be handled as a potential skin sensitizer and mutagen.

-

Handling Protocol: All synthetic manipulations must be performed in a Class II biological safety cabinet or a high-flow chemical fume hood. Utilize nitrile gloves (double-gloved for concentrated solutions) and safety goggles.

-

Storage: Store in a tightly sealed, amber glass container under an inert argon atmosphere at 2-8°C to prevent auto-polymerization or hydrolysis of the epoxide ring.

References

-

PrepChem. "Synthesis of 4,5-epoxypentane carboxylic acid methyl ester". PrepChem Organic Syntheses. Available at:[Link]

-

ResearchGate. "Coordination Polymerization". Polymers of w-Epoxy Alkanoates. Available at:[Link]

Sources

Applications of omega-epoxy fatty acid methyl esters in research

Title: Omega-Epoxy Fatty Acid Methyl Esters (EpFA-FAMEs): Therapeutic Applications & Analytical Protocols

Executive Summary

Omega-epoxy fatty acid methyl esters (EpFA-FAMEs) represent a specialized class of lipid mediators and prodrugs derived from polyunsaturated fatty acids (PUFAs). While endogenous epoxy fatty acids (EpFAs)—such as epoxyeicosatrienoic acids (EETs) from arachidonic acid or epoxyeicosatetraenoic acids (EpETEs) from EPA—are potent anti-inflammatory and analgesic signaling molecules, their therapeutic utility is limited by rapid degradation via soluble epoxide hydrolase (sEH) and poor cellular permeability.

This guide details the application of Methyl Ester (FAME) derivatives of these epoxides. In research and drug development, the methyl ester moiety serves two critical functions:

-

Prodrug Delivery: It masks the charged carboxyl group, significantly enhancing lipophilicity and allowing passive diffusion across cell membranes. Once intracellular, ubiquitous esterases hydrolyze the FAME back to the active free acid.

-

Analytical Stability: It prevents carboxylic acid-mediated degradation and improves volatility for Gas Chromatography (GC) analysis.

Section 1: Chemical Biology & Mechanism of Action

The therapeutic potential of EpFA-FAMEs hinges on the "Prodrug-Metabolic Axis." Unlike traditional NSAIDs that inhibit lipid mediator synthesis (COX-1/2 inhibition), EpFAs actively promote the resolution of inflammation.

The Metabolic Pathway

Endogenous PUFAs (Omega-3 EPA/DHA and Omega-6 AA) are metabolized by Cytochrome P450 (CYP) epoxygenases (primarily CYP2J and CYP2C isoforms) into EpFAs.[1]

-

EPA (C20:5 n-3)

17,18-EpETE (Potent vasodilator, anti-allergic). -

DHA (C22:6 n-3)

19,20-EpDPE (Reduces liver fibrosis/NASH, ocular protection).

However, these active epoxides are rapidly hydrolyzed by Soluble Epoxide Hydrolase (sEH) into corresponding diols (DHETs/DiHETs), which are biologically inactive or pro-inflammatory.

The Methyl Ester Strategy

To study these short-lived mediators in vitro and in vivo, researchers synthesize the Methyl Ester form (e.g., 17,18-EpETE-ME).

-

Extracellular: The ME group protects the molecule from extracellular ionization and non-specific binding.

-

Transmembrane: High lipophilicity facilitates rapid entry.

-

Intracellular: Carboxylesterases cleave the methyl group, releasing the active EpFA to bind nuclear receptors (PPAR

) or membrane GPCRs.

Visualization: The EpFA-FAME Prodrug Axis

Caption: Figure 1. The metabolic fate of Omega-Epoxy Fatty Acids and the mechanism of Methyl Ester (FAME) prodrug delivery.

Section 2: Therapeutic Applications[1][2]

Research utilizing EpFA-FAMEs has identified three primary therapeutic areas.

Pain Management (Analgesia)

EpFA-FAMEs (specifically 17,18-EpETE-ME ) have demonstrated potent analgesic effects in neuropathic and inflammatory pain models.

-

Mechanism: They modulate TRP channels (TRPA1/TRPV1) and repress biological pain signaling without interacting with opioid receptors.

-

Advantage: Unlike opioids, EpFAs do not induce tolerance or addiction.

Fibrosis and NASH (Liver Disease)

19,20-EpDPE-ME (derived from DHA) is critical in resolving endoplasmic reticulum (ER) stress.

-

Application: In Non-Alcoholic Steatohepatitis (NASH), this mediator prevents the formation of hepatic crown-like structures (hCLS) and reduces collagen deposition.

-

Data Insight: Studies show that co-administration of sEH inhibitors with EpFA-FAMEs amplifies this protective effect by preventing the degradation of the hydrolyzed active acid.

Cardiovascular Health

EpFA-FAMEs are used to study vasodilation and cardioprotection.

-

17,18-EpETE activates BK(Ca) potassium channels in vascular smooth muscle, causing hyperpolarization and relaxation (vasodilation), which lowers blood pressure.

Table 1: Key Omega-Epoxy FAMEs in Research

| EpFA-FAME Name | Parent PUFA | Primary Biological Target | Research Application |

| 17,18-EpETE-ME | EPA (n-3) | BK(Ca) Channels, GPR40 | Anti-allergy, Vasodilation, Anti-arrhythmic |

| 19,20-EpDPE-ME | DHA (n-3) | GPR120, PPAR | NASH/Liver Fibrosis, Retinal protection |

| 14,15-EET-ME | AA (n-6) | TRP Channels | Inflammation resolution, Angiogenesis |

Section 3: Analytical Workflows (Lipidomics)

Accurate quantification of EpFAs requires rigorous extraction and derivatization protocols. While LC-MS/MS is preferred for free acids, GC-MS requires the FAME derivative.

Extraction Strategy

Lipid mediators are labile. Use the Folch method (Chloroform:Methanol 2:1) or Bligh & Dyer , but with critical modifications:

-

Antioxidants: Add BHT (Butylated hydroxytoluene) to prevent auto-oxidation of remaining double bonds.

-

pH Control: Acidify samples slightly (pH 3-4) to protonate EpFAs for organic phase partitioning.

GC-MS Analysis of EpFA-FAMEs

If analyzing endogenous EpFAs via GC-MS, they must be converted to FAMEs ex vivo.

-

Reagent: Diazomethane (or Trimethylsilyldiazomethane for safety).

-

Avoid: Acid-catalyzed methylation (e.g.,

-Methanol) can ring-open the epoxide to a methoxy-diol, destroying the analyte. Always use base-catalyzed or diazomethane methods.

Visualization: Analytical Decision Tree

Caption: Figure 2. Decision matrix for the analytical profiling of epoxy fatty acids.

Section 4: Experimental Protocols

Protocol A: Chemical Synthesis of EpFA-FAMEs (Laboratory Scale)

For generating standards or prodrugs from parent PUFA methyl esters.

-

Starting Material: Dissolve 100 mg of EPA-Methyl Ester (or DHA-ME) in Dichloromethane (DCM).

-

Oxidation: Add 1.1 equivalents of m-Chloroperbenzoic acid (m-CPBA) at 0°C.

-

Note: m-CPBA is non-selective; it will epoxidize random double bonds.

-

-

Reaction: Stir for 1-2 hours. Monitor via TLC (Hexane:Ethyl Acetate 80:20).

-

Quench: Wash with saturated

to remove m-chlorobenzoic acid byproduct. -

Purification (Critical): The reaction yields a mixture of regioisomers (e.g., 5,6-; 8,9-; 11,12-; 14,15-; and 17,18-EpETE-ME).

-

Use Normal Phase HPLC (Silica column) or Silver Ion Chromatography (Ag-HPLC) to separate specific regioisomers.

-

Validation: Verify structure via NMR (

,

-

Protocol B: In Vitro Prodrug Treatment

For treating cell cultures (e.g., HEK293, Cardiomyocytes) with EpFA-FAMEs.

-

Preparation: Dissolve EpFA-FAME in DMSO to create a 10 mM stock. Store under Argon at -80°C.

-

Media: Use serum-reduced media (0.5% FBS) to minimize binding to albumin, which can sequester the lipid.

-

Treatment: Dilute to 1-10

M in warm media. -

Incubation: Apply to cells.

-

Timepoint: 15-30 minutes is sufficient for cellular entry and hydrolysis.

-

-

Wash: Rinse cells with PBS + 0.1% BSA to remove extracellular (un-hydrolyzed) ester before harvesting for downstream assays (e.g., Western Blot for phosphorylated kinases).

References

-

Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain. ACS Omega, 2021.[2][3] [Link][1]

-

Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 2023.[4][5] [Link]

-

Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids. Journal of Lipid Research, 2010. [Link]

-

Fatty Acid Methyl Esters as Biosolvents of Epoxy Resins: A Physicochemical Study. Journal of Solution Chemistry, 2007. [Link]

-

Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 2023. [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Methyl 5-Hexenoate vs. Methyl 5,6-Epoxyhexanoate: A Technical Guide to Synthesis, Reactivity, and Application

This guide serves as a technical reference for researchers and drug development professionals comparing Methyl 5-hexenoate and its oxidized derivative, Methyl 5,6-epoxyhexanoate .

Executive Summary

In the landscape of functionalized aliphatic esters, Methyl 5-hexenoate and Methyl 5,6-epoxyhexanoate represent two critical nodes in synthetic pathways. The former is a robust "alkenyl handle" used extensively in olefin metathesis and radical polymerizations. The latter is a high-energy "electrophilic anchor" capable of site-specific bioconjugation and ring-opening polymerization (ROP).

This guide delineates the physicochemical divergence between these two species, provides a validated protocol for the oxidative transformation of the alkene to the epoxide, and maps their distinct utility in medicinal chemistry.

Chemical Identity & Structural Analysis

The fundamental difference lies at the

Comparative Physicochemical Profile

| Feature | Methyl 5-hexenoate | Methyl 5,6-epoxyhexanoate |

| CAS Number | 2396-80-7 | 87321-81-1 |

| IUPAC Name | Methyl hex-5-enoate | Methyl 4-(oxiran-2-yl)butanoate |

| Molecular Weight | 128.17 g/mol | 144.17 g/mol |

| Functional Group | Terminal Alkene ( | Terminal Epoxide ( |

| Boiling Point | ~157 °C (at 760 mmHg) | ~200 °C (predicted); often distilled under vacuum |

| Density | 0.898 g/mL | ~1.02 g/mL (estimated) |

| Reactivity Mode | Nucleophilic ( | Electrophilic (Ring Strain), Lewis Base |

| Stability | High; stable to air/moisture | Moderate; sensitive to Lewis acids/nucleophiles |

Key Structural Insight: The transformation from alkene to epoxide introduces significant ring strain (~13 kcal/mol) . This strain is the thermodynamic driving force that makes the epoxide a superior candidate for "click-type" ring-opening reactions under mild conditions, whereas the alkene typically requires transition metal catalysis (e.g., Grubbs) or high-energy radical initiators to react.

Synthetic Pathway: The Prilezhaev Oxidation

The most reliable laboratory-scale method to convert methyl 5-hexenoate to methyl 5,6-epoxyhexanoate is the Prilezhaev reaction using meta-chloroperoxybenzoic acid (mCPBA).

Mechanism & Workflow Visualization

The reaction proceeds via a concerted "butterfly" transition state where the peracid oxygen is transferred to the alkene.

Figure 1: Concerted epoxidation mechanism preventing acid-catalyzed ring opening.

Experimental Protocol: Synthesis of Methyl 5,6-epoxyhexanoate

Objective: Selective oxidation of the terminal double bond without hydrolyzing the ester or opening the resulting epoxide.

Reagents:

-

Methyl 5-hexenoate (1.0 equiv)

-

mCPBA (1.2 equiv, 77% max purity typical)

-

Sodium Bicarbonate (

, 2.0 equiv) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 5-hexenoate (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask.

-

Buffering (Critical): Add solid

(20 mmol) to the solution.-

Scientist's Note: mCPBA generates m-chlorobenzoic acid as a byproduct.[1] Without the bicarbonate buffer, the acidic environment will catalyze the opening of your newly formed epoxide into a diol (methyl 5,6-dihydroxyhexanoate).

-

-

Addition: Cool the mixture to 0°C. Add mCPBA portion-wise over 20 minutes.

-

Reaction: Allow the slurry to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO4; alkene spots disappear, epoxide spots persist).

-

Workup:

-

Quench with saturated aqueous

(destroys excess peroxide). -

Extract with DCM.[2] Wash organic layer with saturated

(removes acid byproduct) and brine. -

Dry over

and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

-

Caution: Silica is slightly acidic. Add 1% Triethylamine to the eluent to protect the epoxide ring during purification.

-

Reactivity Profiles & Mechanistic Insights

The choice between these two molecules depends entirely on the desired downstream chemistry.

Divergent Reactivity Map

Figure 2: Orthogonal reactivity pathways. Blue paths denote alkene chemistry; Green paths denote epoxide chemistry.

Mechanistic Comparison

-

Methyl 5-hexenoate (The "Passive" Handle):

-

Mechanism: Reacts primarily through its

-system. It is electronically neutral. -

Use Case: Ideal for Olefin Metathesis . It can be used to terminate a polymer chain or be cross-linked (ADMET polymerization). It is inert to amines and alcohols under standard conditions, allowing it to survive peptide coupling reactions.

-

-

Methyl 5,6-epoxyhexanoate (The "Active" Handle):

-

Mechanism: Reacts via

-type ring opening.[3] The relief of ring strain drives the reaction.[3] -

Regioselectivity: Nucleophiles typically attack the less substituted carbon (C6) (steric control) under basic conditions, yielding secondary alcohols.

-

Use Case: Ideal for Bioconjugation . It reacts spontaneously with amines (lysine residues) or thiols (cysteine) to form stable covalent bonds without heavy metal catalysts.

-

Applications in Drug Development

Linker Chemistry & ADCs

Methyl 5,6-epoxyhexanoate is a valuable bifunctional linker.

-

The Ester End: Can be hydrolyzed to the acid and coupled to a drug payload via amide bond formation.

-

The Epoxide End: Serves as a "trap" for nucleophilic residues on proteins or antibodies.

-

Advantage:[4][5] Unlike maleimides (which can undergo retro-Michael addition), the epoxide ring-opening forms an irreversible bond, enhancing the stability of Antibody-Drug Conjugates (ADCs).

Polymer Therapeutics (PCL Derivatives)

Both molecules serve as precursors for functionalized Polycaprolactone (PCL).

-

Alkene Route: Copolymerization of methyl 5-hexenoate allows for post-polymerization modification via "click" chemistry (thiol-ene).

-

Epoxide Route: Methyl 5,6-epoxyhexanoate can act as a monomer itself or a terminator in Ring-Opening Polymerization, introducing hydrophilic hydroxyl groups upon hydrolysis, which modulates the biodegradation rate of the polymer matrix.

References

-

PubChem. Methyl 5-hexenoate (Compound Summary). National Library of Medicine. Available at: [Link]

-

Master Organic Chemistry. Epoxidation of Alkenes with m-CPBA. Available at: [Link][6]

-

ResearchGate. Synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate. (Demonstrates analogous epoxide synthesis protocols). Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. Effect of the ..beta..-Hydroxy Group on Ester Reactivity: Combustion Kinetics of Methyl Hexanoate and Methyl 3-Hydroxyhexanoate (Journal Article) | OSTI.GOV [osti.gov]

- 5. scent.vn [scent.vn]

- 6. cheme.caltech.edu [cheme.caltech.edu]

Technical Guide: Solubility Profile and Solvent Selection for Methyl 5,6-epoxyhexanoate

Part 1: Executive Summary & Physicochemical Basis

Methyl 5,6-epoxyhexanoate (CAS: 50412-56-3) is a functionalized fatty acid methyl ester (FAME) derivative characterized by a terminal epoxide group and a methyl ester moiety separated by a short aliphatic chain. Its solubility behavior is governed by a competition between the hydrophobic methylene chain and the two polar functionalities (oxirane ring and ester carbonyl).

Understanding its solubility is critical for:

-

Synthesis: Optimizing epoxidation yields from methyl 5-hexenoate.

-

Purification: Selecting mobile phases for silica gel chromatography.

-

Formulation: Developing stable delivery systems for lipid-based intermediates.

Molecular Architecture & Solubility Prediction

The molecule exhibits an amphiphilic but predominantly lipophilic character.

-

Lipophilic Domain: The

backbone provides compatibility with non-polar solvents. -

Polar Domain: The methyl ester (-COOCH3) and the epoxide (oxirane) ring introduce significant dipole moments, rendering the molecule soluble in moderately polar aprotic solvents.

Key Stability Constraint: The epoxide ring is highly strained (approx. 13 kcal/mol strain energy). It is susceptible to nucleophilic attack and acid-catalyzed ring opening. Therefore, protic solvents (alcohols, water) must be used with extreme caution , particularly under acidic or basic conditions.

Part 2: Solvent Compatibility & Selection Guide

The following classification is derived from experimental synthesis protocols of analogous epoxy-FAMEs and theoretical Hansen Solubility Parameter (HSP) alignment.

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Preferred for reactions and extractions. High volatility aids removal without thermal stress. |

| Polar Aprotic | Acetonitrile (MeCN), Acetone | Good to Excellent | Ideal for epoxidation reactions using |

| Esters & Ethers | Ethyl Acetate (EtOAc), THF, MTBE | Excellent | Standard extraction solvents. EtOAc is the primary solvent for silica chromatography. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate | Soluble, but may require cosolvents (e.g., 5-10% EtOAc) to prevent phase separation at high concentrations or low temperatures. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Good (Risk) | Soluble, but high risk of solvolysis (ring opening) to form alkoxy-alcohols if trace acid is present. |

| Water | Water | Very Poor | Immiscible. Solubility likely <1 g/L. Used only as a wash phase in biphasic workups. |

Critical "Solvents to Avoid" List

-

Acidic Water/Alcohols: Causes rapid hydrolysis to the diol (methyl 5,6-dihydroxyhexanoate).

-

Primary Amines: Reacts with the epoxide to form amino-alcohols (curing reaction).

-

Strong Lewis Acids in Non-Polar Solvents: Can trigger polymerization of the epoxide.

Part 3: Decision Logic for Solvent Selection

The following diagram outlines the logical framework for selecting a solvent based on the operational goal (Synthesis, Extraction, or Analysis).

Figure 1: Decision tree for selecting the optimal solvent based on experimental context, minimizing degradation risks.

Part 4: Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Purpose: Rapidly determine if a solvent is suitable for concentrated stock solutions (>100 mg/mL).

-

Preparation: Weigh 10 mg of methyl 5,6-epoxyhexanoate into a 1.5 mL clear glass vial.

-

Addition: Add solvent in 100 µL increments using a calibrated micropipette.

-

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear, homogenous solution with no Schlieren lines.

-

Insoluble: Visible droplets (oiling out) or cloudiness.

-

-

Calculation: If soluble in 100 µL, solubility > 100 mg/mL.

Protocol B: Quantitative Saturation Measurement (HPLC)

Purpose: Determine exact solubility limits for formulation or recrystallization studies.

-

Saturation: Add excess methyl 5,6-epoxyhexanoate to 2 mL of the target solvent until a visible separate phase remains.

-

Equilibration: Agitate at 25°C for 24 hours (thermomixer).

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may adsorb the ester).

-

Dilution: Dilute the filtrate 1:100 with Acetonitrile.

-

Quantification: Inject into HPLC-FID or HPLC-ELSD (UV detection is poor due to lack of chromophores).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Isocratic Acetonitrile/Water (80:20). Note: Ensure neutral pH.

-

Part 5: Mechanistic Analysis of Solubility

The solubility behavior of methyl 5,6-epoxyhexanoate is best explained through Intermolecular Forces (IMF) .

-

Dipole-Dipole Interactions: The epoxide oxygen is electronegative, creating a permanent dipole. Solvents with matching dipoles (DCM, Acetone) stabilize the molecule effectively.

-

London Dispersion Forces: The aliphatic chain (

) requires solvents that can accommodate non-polar segments. This is why strictly polar solvents like water fail; the "hydrophobic effect" drives the molecule out of the aqueous phase. -

Hydrogen Bonding: The molecule acts as a Hydrogen Bond Acceptor (HBA) at the ester and epoxide oxygens but lacks Hydrogen Bond Donors (HBD).

-

Consequence: It is soluble in HBD solvents (alcohols) in principle, but the chemical reactivity (ring opening) overrides thermodynamic solubility as a selection criterion.

-

Workflow: Solubility Testing & Validation

Figure 2: Step-by-step workflow for the visual determination of solubility limits.

References

-

Synthesis & Properties of Epoxy FAMEs

- Title: Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction.

- Source: Molecules (MDPI), 2023.

-

URL:[Link]

-

Solvent Effects on Epoxides

- Title: Fatty Acid Methyl Esters as Biosolvents of Epoxy Resins: A Physicochemical Study.

- Source: Journal of Solution Chemistry, 2007.

-

URL:[Link]

-

General Solubility Data for Hydroxy/Epoxy Esters

-

Chromatographic Methods for Epoxy Esters

-

Title: Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide.

- Source: MDPI C

-

URL:[Link]

-

Sources

Safety data sheet (SDS) for methyl 4-(oxiran-2-yl)butanoate

This guide serves as a high-level technical manual for Methyl 4-(oxiran-2-yl)butanoate (commonly known as Methyl 5,6-epoxyhexanoate ).[1] It is designed for researchers and process chemists who require actionable safety strategies beyond the standard regulatory compliance text.

CAS Number: 87321-81-1 | Synonyms: Methyl 5,6-epoxyhexanoate; 4,5-Epoxypentane carboxylic acid methyl ester Context: Chiral building block, alkylating agent, potential Genotoxic Impurity (GTI).[1]

Part 1: Chemical Identity & Reactivity Profile

This compound is a bifunctional intermediate combining a terminal methyl ester and a terminal epoxide. Its utility in drug development (e.g., synthesis of HDAC inhibitors, lysine mimetics) is driven by the differential reactivity of these two groups.[1]

Physico-Chemical Properties

| Property | Value (Experimental/Predicted) | Context for Safety |

| Molecular Formula | C₇H₁₂O₃ | Low molecular weight alkylating agent.[1] |

| Molecular Weight | 144.17 g/mol | Volatility is moderate; inhalation risk exists. |

| Boiling Point | ~200–210 °C (Predicted) | High boiling point, but vapor pressure is sufficient for respiratory exposure.[1] |

| Flash Point | ~85–95 °C (Estimated) | Combustible Liquid (Class IIIA). Avoid open flames. |

| Density | ~1.05 g/mL | Slightly denser than water; sinks in aqueous spills. |

| Solubility | Soluble in DCM, MeOH, DMSO.[1] | Hydrophobic. Difficult to wash off skin with water alone. |

Reactivity & Stability Logic

The safety profile is dominated by the oxirane (epoxide) ring .

-

Electrophilicity: The C6 carbon (terminal) is highly susceptible to nucleophilic attack (

) by biological nucleophiles (DNA bases, proteins).[1] This is the basis for its potential mutagenicity. -

Hydrolysis Risk: The methyl ester is stable at neutral pH but hydrolyzes in basic conditions. The epoxide ring opens rapidly in acidic aqueous media to form the diol (methyl 5,6-dihydroxyhexanoate).[1]

-

Polymerization: In the presence of strong Lewis acids (e.g.,

,

Part 2: Hazard Identification & Toxicology (The "Why")

Core Hazard Designation: Suspected Germ Cell Mutagen (Category 2) & Skin Sensitizer (Category 1) .

Mechanism of Toxicity

Unlike simple irritants, this molecule acts via covalent modification .

-

Skin Sensitization: The epoxide acts as a hapten. It penetrates the stratum corneum and alkylates carrier proteins (e.g., albumin) at cysteine or lysine residues.[1] This protein-hapten conjugate triggers a T-cell mediated immune response (Type IV hypersensitivity).[1]

-

Genotoxicity: As a direct-acting alkylating agent, it can form DNA adducts (e.g., N7-alkylguanine).[1] While the ester chain provides some steric bulk, the terminal epoxide remains accessible.

GHS Classification Matrix

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation. |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction.[2] |

| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects. |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2] |

Part 3: Safe Handling & Engineering Controls

The "Double-Barrier" Protocol

For compounds with GTI potential, standard lab coats are insufficient.[1]

-

Primary Barrier (Engineering): All handling must occur within a certified Chemical Fume Hood with a face velocity of 0.5 m/s.

-

Secondary Barrier (PPE):

Storage & Stability

-

Temperature: Store at -20°C . Low temperature inhibits spontaneous ring-opening and polymerization.

-

Atmosphere: Store under Argon or Nitrogen . Moisture creates trace acid/base impurities that catalyze decomposition.

-

Container: Borosilicate glass with Teflon-lined caps.[1] Avoid metal containers which may catalyze epoxide rearrangement.

Part 4: Emergency Protocols & Decontamination

Biological Exposure Logic

-

Skin Contact: Do NOT use ethanol or DMSO to wipe the skin; these solvents enhance transdermal absorption of the epoxide.

-

Protocol: Wash with copious amounts of soap and water for 15 minutes.[3] The mechanical action of running water is critical to remove the hydrophobic layer.

-

-

Eye Contact: Immediate irrigation for 15 minutes.[3][4][5] The epoxide can cross-link corneal proteins rapidly.

Chemical Decontamination (Spills)

Neutralization relies on nucleophilic ring-opening to form a water-soluble, non-toxic species.[1]

The "Quench Solution" (Standard Operating Procedure):

Prepare a solution of 10% Sodium Thiosulfate (

-

Isolate: Cordon off the spill area.

-

Absorb: Cover spill with Vermiculite or sand.

-

Deactivate: Slowly pour the Thiosulfate solution over the absorbent.

-

Disposal: Collect as hazardous chemical waste (do not drain).

Part 5: Visualization of Workflows

Reactivity & Deactivation Pathway

This diagram illustrates the electrophilic nature of the molecule and the chemical logic behind the thiosulfate neutralization protocol.

Caption: Figure 1: Competing pathways of toxicity (alkylation) vs. safe neutralization (thiosulfate quenching).

Safe Handling Workflow

A decision tree for researchers handling this intermediate.

Caption: Figure 2: Operational workflow ensuring containment and deactivation of the epoxide hazard.

References

-

PubChem. (2025). Compound Summary: Methyl 6-oxohexanoate (Precursor Analysis).[1] National Library of Medicine. Retrieved from [Link][1][6]

-

European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Germ Cell Mutagenicity. Retrieved from [Link][1]

Sources

Precision Synthesis of Terminal Epoxy Esters: A Comparative Technical Guide

Executive Summary

The synthesis of terminal epoxy esters represents a critical junction between classical organic chemistry and modern biocatalysis. These compounds serve as high-value intermediates in the production of non-isocyanate polyurethanes (NIPUs), bio-based thermosets, and increasingly, as functional lipid precursors in pharmaceutical drug delivery systems.

This guide diverges from standard textbook preparations to focus on process control and mechanistic integrity . We will examine two distinct pathways to achieve terminal epoxidation:

-

Chemical Glycidylation: The reaction of carboxylic acids with epichlorohydrin (ECH) to form glycidyl esters.[1]

-

Chemo-Enzymatic Epoxidation: The lipase-mediated oxidation of terminal alkene esters (e.g., methyl 10-undecenoate).

Pathway A: Chemical Glycidylation (The Epichlorohydrin Route)

This is the industry-standard route for synthesizing glycidyl esters (R-COO-CH₂-CH(O)CH₂). The challenge lies not in the reaction itself, but in suppressing the formation of the "glycerol backbone" oligomers and preventing hydrolysis of the newly formed epoxide.

Mechanistic Insight: The Phase Transfer Necessity

The reaction proceeds via a two-step mechanism:

-

Ring Opening: The carboxylate anion attacks the epoxide ring of epichlorohydrin, forming a chlorohydrin intermediate.

-

Ring Closure (Dehydrochlorination): An alkali induces the elimination of HCl, reforming the epoxide ring.

Critical Causality: Direct reaction is slow due to the immiscibility of polar salts and non-polar ECH. We utilize Quaternary Ammonium Salts (QAS) (e.g., Tetramethylammonium chloride/bromide or Benzyltriethylammonium chloride) as Phase Transfer Catalysts (PTC). The QAS shuttles the carboxylate anion into the organic ECH phase, increasing the reaction rate by orders of magnitude and suppressing side reactions.

Validated Protocol: Glycidyl Ester Synthesis

Target: Synthesis of Glycidyl Neodecanoate (or similar branched fatty acid).

Reagents:

-

Carboxylic Acid (1.0 eq)

-

Epichlorohydrin (Excess, 3.0 - 6.0 eq) – Acts as both reactant and solvent.

-

Catalyst: Benzyltriethylammonium chloride (TEBAC) (0.5 - 1.0 mol%)

-

Base: Sodium Hydroxide (NaOH), 50% aq. solution (1.1 eq)

Step-by-Step Methodology:

-

Solubilization: Charge the reactor with the Carboxylic Acid and Epichlorohydrin. Begin agitation. Add the TEBAC catalyst.

-

Thermal Activation: Heat the mixture to 90°C - 100°C .

-

Why: This temperature promotes the ring-opening esterification to the chlorohydrin intermediate.

-

-

Reaction Phase 1 (Esterification): Hold at reflux for 1-2 hours. Monitor acid value (AV) until it drops below 5 mg KOH/g.

-

Cooling: Cool the reaction mass to 50°C .

-

Why: High temperature during the next step (base addition) causes rapid hydrolysis of the ECH and the product.

-

-

Reaction Phase 2 (Dehydrochlorination): Slowly add the 50% NaOH solution dropwise over 60 minutes while maintaining 50°C.

-

Vacuum Azeotrope (Optional but Recommended): Apply mild vacuum to continuously remove water as an azeotrope with ECH. This drives the equilibrium forward and protects the ester linkage.

-

-

Work-up: Wash the organic phase with water to remove NaCl and excess alkali.

-

Purification: Distill off excess Epichlorohydrin under reduced pressure. The final product is obtained as the residue.

Workflow Visualization (DOT)

Caption: Two-step synthesis of glycidyl esters via chlorohydrin intermediate using Phase Transfer Catalysis.

Pathway B: Chemo-Enzymatic Epoxidation (The Green Route)

This pathway is preferred for creating Epoxidized Fatty Acid Esters (where the epoxide is on the fatty chain, e.g., from Methyl Undecylenate). It utilizes a lipase to generate a peracid in situ, avoiding the handling of explosive peracetic acid.

Mechanistic Insight: The "Self-Epoxidation" Loop

The enzyme (Lipase B from Candida antarctica, immobilized as Novozym 435 ) does not directly touch the alkene. Instead, it catalyzes the perhydrolysis of a carboxylic acid carrier (or the fatty acid itself) with Hydrogen Peroxide (H₂O₂) to form a peroxy acid.[2] This peroxy acid then spontaneously transfers oxygen to the alkene double bond (Prileschajew reaction).

Critical Causality: H₂O₂ is toxic to the enzyme at high concentrations. Therefore, the protocol relies on a starved-feed strategy , adding H₂O₂ slowly to match the consumption rate, preserving enzyme activity.

Validated Protocol: Solvent-Free Epoxidation

Target: Epoxidation of Methyl 10-Undecenoate (Terminal alkene).

Reagents:

-

Methyl 10-Undecenoate (1.0 eq)

-

Hydrogen Peroxide (30-50% aq) (1.5 eq)

-

Catalyst: Novozym 435 (Immobilized Lipase) (1-4 wt% relative to substrate)

-

Optional Carrier: Octanoic acid (if substrate is not a free acid).

Step-by-Step Methodology:

-

Setup: In a jacketed glass reactor, load the Methyl Undecylenate and Novozym 435.

-

Equilibration: Bring temperature to 40°C .

-

Why: Lipases denature above 60°C. 40°C is the optimal trade-off between kinetics and enzyme stability.

-

-

Initiation: Begin stirring (mild, to avoid grinding the immobilized beads).

-

Controlled Addition: Add H₂O₂ using a syringe pump at a rate of roughly 0.1 eq/hour.

-

Monitoring: Use KI/Thiosulfate titration to monitor peroxide concentration in the reactor. It should remain low (<1%).

-

-

Reaction: Continue stirring for 6-12 hours.

-

Termination: Filter off the immobilized enzyme (can be washed and reused).

-

Separation: Centrifuge to separate the aqueous phase (water from H₂O₂) from the organic product phase.

-

Drying: Dry the organic phase with Magnesium Sulfate.

Enzymatic Cycle Visualization (DOT)

Caption: The Chemo-Enzymatic cycle: Lipase generates the peracid, which oxidizes the alkene and regenerates the acid.[3][4]

Comparative Analysis & Troubleshooting

The following table summarizes the trade-offs between the two methodologies.

| Parameter | Chemical Glycidylation | Chemo-Enzymatic Epoxidation |

| Target Structure | Glycidyl Esters (R-COO-Gly) | Epoxidized Fatty Chains (Epoxy-R-COOMe) |

| Key Reagent | Epichlorohydrin (Toxic, Carcinogen) | Hydrogen Peroxide (Green Oxidant) |

| Catalyst | Quaternary Ammonium Salt (Cheap) | Immobilized Lipase (Expensive, Reusable) |

| Reaction Temp | High (90-110°C) | Low (30-50°C) |

| Purity Risk | Hydrolysis of ester; Polymerization | Enzyme deactivation; Ring opening by water |

| Scalability | High (Industrial Standard) | Medium (Batch/Semi-batch preferred) |

Troubleshooting Guide

-

Low Yield in Glycidylation:

-

Cause: Water accumulation in the system.

-

Fix: Ensure efficient azeotropic distillation. Water hydrolyzes the epichlorohydrin to monochlorohydrin, killing the stoichiometry.

-

-

Enzyme Deactivation (Green Route):

-

Cause: H₂O₂ concentration too high ("Peroxide burn").

-

Fix: Slow down the addition rate. Use a stepwise addition protocol.

-

-

High Acid Value in Final Product:

-

Cause: Incomplete ring closure (Glycidylation) or Hydrolysis (Enzymatic).

-

Fix: For Glycidylation, ensure sufficient alkali excess and reaction time at 50°C. For Enzymatic, ensure the pH is neutral to prevent acid-catalyzed ring opening.

-

References

-

Ma, Y., et al. (2018). "Quaternary Alkyl Ammonium Salt-Catalyzed Transformation of Glycidol to Glycidyl Esters." ACS Catalysis, 8(3), 2589–2594. Link

-

Sienkiewicz, A. & Czub, P. (2016). "The synthesis of epoxy esters from natural oils." Industrial Crops and Products, 83, 755-773. Link

-

Rüsch gen. Klaas, M. & Warwel, S. (1999). "Complete and partial epoxidation of plant oils by lipase-catalyzed perhydrolysis." Industrial Crops and Products, 9(2), 125-132. Link

-

AOCS Official Method Cd 29c-13. "Glycidyl Fatty Acid Esters in Edible Oils." American Oil Chemists' Society.[5] Link

-

Milchert, E., et al. (2015). "Technological Aspects of Chemoenzymatic Epoxidation of Fatty Acids, Fatty Acid Esters and Vegetable Oils: A Review." Molecules, 20(12), 21481-21493. Link

Sources

Methyl 4-(oxiran-2-yl)butanoate: Technical Guide & Synthetic Utility

This guide serves as a comprehensive technical resource for Methyl 4-(oxiran-2-yl)butanoate , a versatile epoxy-ester intermediate used in advanced organic synthesis, medicinal chemistry (specifically histone deacetylase inhibitor design), and functionalized polymer development.

Chemical Identity & Core Descriptors

Methyl 4-(oxiran-2-yl)butanoate (also known as Methyl 5,6-epoxyhexanoate ) is a bifunctional building block containing a terminal methyl ester and a terminal epoxide. This dual functionality allows for orthogonal reactivity—the ester can be hydrolyzed or transesterified, while the epoxide can undergo ring-opening with nucleophiles, making it a critical "warhead" precursor in drug discovery.

Identification Data

| Descriptor | Value |

| IUPAC Name | Methyl 4-(oxiran-2-yl)butanoate |

| Common Synonym | Methyl 5,6-epoxyhexanoate |

| CAS Registry Number | 87321-81-1 |

| PubChem CID | 13462612 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| InChI String | InChI=1S/C7H12O3/c1-10-7(9)5-3-4-6-2-8-6/h6H,2-5H2,1H3 |

| Key Functionalities | Terminal Epoxide (Electrophile), Methyl Ester (Electrophile) |

Synthesis Protocol: Epoxidation of Methyl 5-Hexenoate

The most reliable route to Methyl 4-(oxiran-2-yl)butanoate is the Prilezhaev epoxidation of Methyl 5-hexenoate using meta-chloroperoxybenzoic acid (mCPBA). This method preserves the ester functionality while selectively oxidizing the terminal alkene.

Reaction Mechanism & Workflow

The synthesis relies on the concerted electrophilic addition of oxygen to the alkene. The reaction is stereospecific (retaining the alkene geometry, though the starting material is usually achiral/terminal) and requires careful pH control to prevent acid-catalyzed ring opening of the formed epoxide.

Figure 1: Synthetic pathway for the production of Methyl 4-(oxiran-2-yl)butanoate via mCPBA epoxidation.

Step-by-Step Protocol

-

Preparation : Dissolve Methyl 5-hexenoate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the solution to 0°C under an inert Nitrogen atmosphere.

-

Addition : Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2–1.5 eq) portion-wise to control the exotherm.

-

Reaction : Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor consumption of the alkene via TLC (stain with KMnO₄; alkene is active, epoxide is less active) or GC-MS.

-

Workup (Critical Step) :

-

Quench excess peroxide by adding saturated aqueous sodium thiosulfate (

). Stir until the starch-iodide test is negative. -

Wash the organic layer with saturated sodium bicarbonate (

) to remove meta-chlorobenzoic acid byproduct. Repeat until the aqueous layer is basic (pH > 8). -

Wash with brine, dry over anhydrous

, and concentrate under reduced pressure.[1][2]

-

-

Purification : The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient), but ensure the silica is neutralized (e.g., with 1%

) to prevent epoxide degradation.

Applications in Drug Discovery & Material Science

Methyl 4-(oxiran-2-yl)butanoate acts as a "chiral synthon" (when resolved) and a reactive tether. Its primary utility lies in its ability to undergo regioselective ring-opening.

Histone Deacetylase (HDAC) Inhibitor Synthesis

Epoxy-ketone and epoxy-ester motifs are potent zinc-binding groups (ZBG) or "cap" structures in HDAC inhibitors.

-

Mechanism : The epoxide can trap nucleophilic residues (e.g., cysteine) in the HDAC active site or serve as a precursor to hydroxamic acids (via reaction with hydroxylamine) or amino-alcohols .

-

Protocol : Reaction with hydroxylamine (

, KOH, MeOH) converts the methyl ester into a hydroxamic acid (ZBG), leaving the epoxide intact to act as a covalent trap for surface cysteine residues.

Functionalized Polymer Synthesis

This molecule serves as a monomer for Coordination Polymerization .

-

Poly-MEH : Methyl 5,6-epoxyhexanoate can be polymerized using organometallic catalysts (e.g., Al-based or Zn-based systems) to form aliphatic polyesters with pendant ester groups. These polymers are biodegradable and can be further functionalized post-polymerization.

Reactivity Map

Figure 2: Divergent synthetic applications of Methyl 4-(oxiran-2-yl)butanoate.

Safety & Handling (E-E-A-T)

As an epoxide, this compound is an alkylating agent and must be handled with strict safety protocols.

-

Hazards :

-

Skin/Eye Irritant : Causes serious eye irritation (H319) and skin irritation (H315).

-

Sensitizer : Potential skin sensitizer due to protein alkylation capabilities.

-

Genotoxicity : Epoxides are structural alerts for genotoxicity; handle in a fume hood.

-

-

Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of ester/epoxide).

-

Disposal : Quench with aqueous bisulfite or amine waste streams before disposal. Do not mix with strong acids (exothermic polymerization).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13462612, Methyl 4-(oxiran-2-yl)butanoate. Retrieved from [Link]

-

Vogl, O., et al. (1980). Coordination Polymerization of Omega-Epoxy Alkanoates. ResearchGate. Retrieved from [Link]

-

MDPI (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

Sources

Technical Guide: Bio-Based Synthesis of Epoxy Fatty Acid Methyl Esters (EFAME)

Executive Summary

Epoxy Fatty Acid Methyl Esters (EFAME) represent a critical class of bio-based intermediates. While historically utilized as plasticizers to replace toxic phthalates in PVC, their application spectrum has widened to include pharmaceutical excipients, biolubricants, and precursors for non-isocyanate polyurethanes (NIPUs).

This guide focuses on the high-selectivity synthesis of EFAME. Unlike traditional industrial methods relying on mineral acids (H₂SO₄)—which suffer from low selectivity due to oxirane ring cleavage—this protocol prioritizes Acidic Ion Exchange Resin (AIER) catalysis. This approach offers a balance of high conversion (>90%), minimal side reactions, and catalyst reusability, aligning with the principles of Green Chemistry required for high-purity applications.

Mechanistic Foundations

The core transformation is the Prileschajew Reaction , where an alkene (unsaturated FAME) is converted to an oxirane via a peracid. In bio-based synthesis, safety and stability dictate that the peracid (usually performic or peracetic) is generated in situ.

The AIER Advantage

In a homogeneous system (e.g., sulfuric acid), the dissolved acid catalyzes both the formation of the peracid and the hydrolysis of the formed epoxy ring (ring opening), leading to diol byproducts.

By using a heterogeneous Acidic Ion Exchange Resin (e.g., Amberlite IR-120) , the catalytic sites are confined to the solid phase. The steric hindrance within the resin pores allows the small carboxylic acid/H₂O₂ molecules to enter and react, but restricts the bulky fatty acid chains from interacting with the strong acid sites, significantly reducing ring-opening degradation.

Reaction Pathway Visualization

Figure 1: Biphasic mechanism of in situ epoxidation using AIER. Note the regeneration of the carboxylic acid carrier.

Critical Parameters & Feedstock

Success depends on controlling the "Runaway Exotherm" and minimizing the "Degradation Window."

Feedstock Selection

For research and high-value applications, Soybean Oil FAME (SME) is the standard baseline due to its high linoleic content.

-

Target Iodine Value (IV): 120–130 g I₂/100g.

-

Pre-treatment: If using Waste Cooking Oil (WCO), transesterification and distillation are required to remove free fatty acids (FFA) prior to epoxidation, as high FFA interferes with the AIER matrix.

Catalyst Comparison

| Parameter | Mineral Acid (H₂SO₄) | Acidic Ion Exchange Resin (AIER) | Chemo-Enzymatic (Lipase) |

| Selectivity | Low (High Ring Opening) | High (>90%) | Very High (>98%) |

| Reaction Temp | 50–60°C | 60–70°C | 30–45°C |

| Reaction Time | 4–6 Hours | 6–8 Hours | 8–12 Hours |

| Purification | Complex (Neutralization req.) | Simple (Filtration) | Simple (Filtration) |

| Cost | Low | Medium (Reusable) | High |

| Scalability | High | High | Medium |

Detailed Protocol: AIER-Catalyzed Synthesis

This protocol is designed for a 500mL batch reactor scale.

Materials

-

Substrate: Soybean Fatty Acid Methyl Ester (FAME).

-

Oxygen Carrier: Glacial Acetic Acid (AA) or Formic Acid (FA). Note: AA is slower but more selective; FA is faster but aggressive.

-

Oxidant: Hydrogen Peroxide (30% or 50% w/w).

-

Catalyst: Amberlite IR-120 (H+ form) or Dowex 50WX8.

-

Equipment: Three-neck flask, reflux condenser, mechanical stirrer (overhead preferred), dropping funnel, temperature controller.

Step-by-Step Methodology

Step 1: Catalyst Activation

-

Wash the resin with distilled water, then methanol to remove impurities.

-

Dry in a vacuum oven at 60°C for 12 hours. Crucial: Water in the resin pores dilutes the local acid concentration.

Step 2: Reactor Charge

-

Load 100g of FAME into the reactor.

-

Add 12g of Glacial Acetic Acid (0.5 mole ratio relative to unsaturation).

-

Add 15g of Dried AIER Catalyst (15 wt% loading based on FAME).

-

Initiate stirring at 600 RPM . High shear is necessary to overcome mass transfer limitations in this biphasic system.

Step 3: Thermal Equilibration

-

Heat the mixture to 55°C .

-

Stabilize temperature for 15 minutes.

Step 4: Oxidant Addition (The Critical Step)

-

Calculate H₂O₂ requirement: 1.5 molar excess relative to double bonds.[1]

-

Add H₂O₂ dropwise over 60 minutes.

-

Warning: The reaction is highly exothermic. If temp spikes >75°C, stop addition and increase cooling. High temps cause rapid ring opening.

-

Step 5: Reaction Phase

-

Once addition is complete, ramp temperature to 65°C .

-

Maintain reaction for 6–7 hours .

-

Monitor progress via Iodine Value (IV) every hour (See Section 5).

Step 6: Work-up

-

Cool mixture to room temperature.

-

Filter to recover the AIER catalyst (save for regeneration).

-

Transfer filtrate to a separatory funnel.

-

Wash organic layer with warm distilled water (40°C) until pH is neutral (pH 7.0).

-

Dry organic layer with anhydrous Sodium Sulfate (Na₂SO₄).

-

Filter and remove residual moisture via rotary evaporator.

Process Control & Analytics (Self-Validation)

Trustworthiness in chemical synthesis comes from rigorous validation. You must verify that you created the epoxide (high OOC) and consumed the alkene (low IV).

Oxirane Oxygen Content (OOC) - AOCS Cd 9-57

This is the primary quality attribute.

-

Reagent: HBr in Glacial Acetic Acid (0.1N).

-

Method: Titrate the sample until the color shifts from blue-green to emerald green.

-

Calculation:

Where -

Target: >6.5% for Soybean Oil FAME.

Iodine Value (IV) - Wijs Method

Measures the disappearance of double bonds.

-

Target: < 5 g I₂/100g (indicating >96% conversion).

FTIR Validation

-

Appearance: Doublet peak at 822 cm⁻¹ and 842 cm⁻¹ (Epoxy ring vibration).

-

Disappearance: Peak at 3009 cm⁻¹ (=C-H stretching).

-

Warning Sign: Broad peak at 3400–3500 cm⁻¹ indicates Hydroxyl (-OH) formation (Ring Opening).

Troubleshooting & Optimization

Workflow Logic Diagram

Figure 2: Logical decision tree for process control during synthesis.

Common Issues

-

Low Oxirane Content (<6%):

-

High Viscosity:

-

Cause: Oligomerization. Epoxide rings reacted with other FAME chains.

-

Fix: Ensure stirring is adequate (>600 RPM) to prevent hot-spots.

-

References

-

Campanella, A., & Baltanás, M. A. (2005).[7] Degradation of the oxirane ring of epoxidized vegetable oils with hydrogen peroxide using an ion exchange resin. Catalysis Today, 107-108, 208-214.[7]

-

American Oil Chemists' Society (AOCS). (2011). Official Method Cd 9-57: Oxirane Oxygen in Epoxidized Materials. AOCS.[2][3][4][5]

-

Goud, V. V., et al. (2007). Epoxidation of Karanja (Pongamia glabra) oil by H2O2 in presence of Amberlite IR-120 resin catalyst. Chemical Engineering and Processing, 46(4), 303-310.

-

Vlček, T., & Petrović, Z. S. (2006). Optimization of the chemoenzymatic epoxidation of soybean oil. Journal of the American Oil Chemists' Society, 83, 247–252.

-

Derahman, A., et al. (2019).[6] Epoxidation of jatropha methyl esters via acidic ion exchange resin: optimization and characterization. Brazilian Journal of Chemical Engineering, 36(2).[6]

Sources

- 1. scielo.br [scielo.br]

- 2. Determination of Oxirane Oxygen Content Percentage [chemicalslearning.com]

- 3. scribd.com [scribd.com]

- 4. library.aocs.org [library.aocs.org]

- 5. thescipub.com [thescipub.com]

- 6. Epoxidation of jatropha methyl esters via acidic ion exchange resin: optimization and characterization - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 7. scielo.org.co [scielo.org.co]

Application Note: Protocol for Epoxidation of Methyl 5-Hexenoate using mCPBA

Abstract & Strategic Overview

This guide details the protocol for converting methyl 5-hexenoate to methyl 5,6-epoxyhexanoate using meta-chloroperbenzoic acid (mCPBA). While the Prilezhaev reaction is a staple of organic synthesis, this protocol emphasizes a self-validating workflow designed to mitigate common failure modes: incomplete conversion, acid-catalyzed epoxide degradation, and contamination with m-chlorobenzoic acid (mCBA).

Target Audience: Medicinal chemists and process development scientists requiring high-purity epoxide intermediates for functionalized fatty acid or pheromone synthesis.

Scientific Foundation & Mechanism

The Prilezhaev Reaction Mechanism

The epoxidation proceeds via a concerted, stereospecific "butterfly" transition state.[1] The alkene

Key Mechanistic Insight: The reaction is concerted (syn-addition).[2][3] Although methyl 5-hexenoate is a terminal alkene (achiral at C5/C6), the concerted nature ensures that no carbocation intermediate forms, preventing rearrangement byproducts.

Visualization: Reaction Pathway

Figure 1: Concerted mechanism of mCPBA epoxidation preventing cationic rearrangements.[1]

Safety Assessment (Critical)

mCPBA (meta-Chloroperbenzoic Acid):

-

Hazard: Shock-sensitive organic peroxide. Potentially explosive if concentrated or heated.

-

Storage: Store at 2–8°C.

-

Handling: Use a plastic spatula (avoid metal). Never concentrate to dryness if peroxides are present.

Dichloromethane (DCM):

-

Hazard: Volatile, suspected carcinogen. Use in a fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Note |

| Methyl 5-hexenoate | 128.17 | 1.0 | Substrate | Ensure free of water |

| mCPBA | 172.57 | 1.2 - 1.5 | Oxidant | Commercial is ~70-77% (balance is mCBA/water). Calculate based on active [O]. |

| Dichloromethane | 84.93 | Solvent | Solvent | Anhydrous preferred |

| Sodium Bicarbonate | 84.01 | Buffer | Acid Scavenger | Solid powder |

| Sodium Sulfite | 126.04 | Quench | Reductant | Saturated aqueous solution |

Experimental Protocol (Self-Validating)

Phase 1: Reaction Setup

Objective: Controlled oxidation while buffering acidic byproduct.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-hexenoate (1.0 equiv) in Dichloromethane (0.1 M concentration).

-

Buffering (Crucial Step): Add solid Sodium Bicarbonate (NaHCO₃, 2.0 equiv) .

-

Expertise Note: mCPBA generates mCBA (acid) as the reaction proceeds. Epoxides are acid-sensitive and can open to form diols or hydroxy-esters. The solid bicarbonate acts as an in situ buffer to neutralize acidity immediately.

-

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Addition: Add mCPBA (1.2–1.5 equiv) portion-wise over 15 minutes.

-

Caution: Exothermic. Do not add all at once.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

Phase 2: Monitoring & Validation

-

TLC Method: Silica gel, 10-20% EtOAc in Hexanes.

-

Stain: KMnO₄ or Vanillin (Epoxides stain blue/purple with vanillin; Alkenes stain brown with KMnO₄).

-

Validation: Disappearance of the less polar alkene spot (Rf ~0.6–0.7) and appearance of the more polar epoxide spot (Rf ~0.3–0.4).

-

Phase 3: Workup & Purification (The "Self-Validating" Workflow)

Objective: Quantitative removal of dangerous peroxides and acidic byproducts.

Figure 2: Self-validating workup procedure ensuring safety and purity.

-

Quench (Peroxide Destruction): Add saturated aqueous Na₂SO₃ (Sodium Sulfite) or Na₂S₂O₃ (Thiosulfate) to the reaction mixture. Stir vigorously for 20 minutes.

-

Validation Check 1: Touch a drop of the aqueous layer to Starch-Iodide paper .

-

Blue/Black: Peroxide still present.[1] Add more sulfite.

-

Colorless: Excess mCPBA destroyed. Safe to proceed.

-

-

-

Acid Removal: Transfer to a separatory funnel. Separate layers. Wash the organic layer twice with saturated aqueous NaHCO₃ .

-

Validation Check 2: Check pH of the aqueous wash. It must be basic (pH ~8-9). This confirms complete removal of m-chlorobenzoic acid.

-

-

Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

-

Note: Keep bath temperature < 35°C to prevent thermal degradation.

-

Phase 4: Purification

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 5% → 20% Ethyl Acetate in Hexanes.

-

Note: Pre-treat silica with 1% Triethylamine if the epoxide proves unstable (rare for this substrate, but good practice for sensitive epoxides).

Expected Results & Characterization

Upon successful synthesis, the following spectral data confirms the structure.

Table 1: Diagnostic NMR Signals

| Moiety | 1H NMR (CDCl₃, 400 MHz) | 13C NMR (CDCl₃) | Mechanistic Change |

| Alkene (Starting) | ~138, 115 ppm | Disappears | |

| Epoxide (Product) | ~52.0 (CH), 47.0 (CH₂) | Diagnostic Appearance | |

| Methyl Ester | ~51.5 ppm | Unchanged |

Note: The epoxide ring protons shift significantly upfield compared to the alkene due to the loss of anisotropy and change in hybridization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Diol Formation | Acidic hydrolysis during reaction or workup. | Must use NaHCO₃ buffer during reaction. Ensure workup washes are basic.[1] |

| Incomplete Conversion | Old mCPBA (low active oxygen). | Titrate mCPBA or use large excess (1.5–2.0 equiv). Run reaction longer. |

| mCBA Contamination | Inefficient washing. | mCBA is sparingly soluble in DCM. Filter the cold reaction mixture before workup to remove bulk solid mCBA, then perform basic washes. |

References

-

Prilezhaev Reaction Mechanism & Stereospecificity

-

Protocol & Workup Standards

-

Characterization Data (Analogous Terminal Epoxides)

-

SpectraBase. NMR Data for Epoxy-fatty acid derivatives. Link

-

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rtong.people.ust.hk [rtong.people.ust.hk]

- 5. Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

Application Note: Coordination Polymerization of Methyl 5,6-Epoxyhexanoate

The following Application Note and Protocol is designed for researchers in polymer chemistry and drug delivery, focusing on the precision synthesis of functionalized polyethers via coordination polymerization.

Executive Summary

Methyl 5,6-epoxyhexanoate (MEH) represents a strategic class of bio-renewable monomers derived from unsaturated fatty acids. Unlike simple epoxides (e.g., ethylene oxide), MEH contains a pendant ester group that offers a handle for post-polymerization modification (e.g., drug conjugation, crosslinking). However, this ester functionality poses a challenge for traditional anionic or cationic polymerization due to side reactions (transesterification, chain transfer).

This guide details the Coordination Ring-Opening Polymerization (C-ROP) of MEH. By utilizing Lewis-acidic metal centers protected by bulky ligands (e.g., Aluminum Porphyrins or Salen complexes), researchers can achieve "living" polymerization characteristics—controlled molecular weight, narrow dispersity (

Chemical Context & Mechanism

The Monomer: Methyl 5,6-Epoxyhexanoate

-

Structure: A terminal epoxide (C5–C6) with a methyl ester motif at C1.

-

Reactivity: The terminal epoxide is highly strained (~114 kJ/mol), driving the polymerization. The ester group, separated by a 3-carbon spacer, acts as a potential Lewis base that can competitively coordinate to the catalyst, necessitating a coordination complex with high affinity for the oxirane oxygen over the carbonyl oxygen.

Mechanism: Coordination-Insertion

The polymerization proceeds via a Coordinate-Anionic mechanism .

-

Coordination: The epoxide oxygen coordinates to the electrophilic metal center (

). -

Nucleophilic Attack: The growing polymer chain (alkoxide) attached to the metal attacks the less substituted carbon of the coordinated epoxide (regioselective ring opening).

-

Insertion: The epoxide ring opens, extending the chain, and the new alkoxide becomes the active species for the next cycle.

Figure 1: Mechanism of Coordination-Insertion Polymerization. The metal center activates the epoxide, allowing the alkoxide chain end to insert.

Experimental Protocol

Two catalyst systems are detailed below. System A is robust and suitable for scale-up. System B is a precision method for well-defined block copolymers.

Materials Preparation (Critical)

-

Monomer (MEH): Must be dried over

for 24h and distilled under reduced pressure immediately prior to use. Water content must be < 20 ppm. -

Solvent (Dichloromethane or Toluene): Dried via solvent purification system (SPS) or distilled over

(DCM) or Na/Benzophenone (Toluene). -

Inert Atmosphere: All steps must be performed in a glovebox (

ppm

System A: The "Modified Vandenberg" Protocol (Robust)

Based on Aluminum-Alkyl/Chelate systems.

Reagents:

-

Triethylaluminum (

) (1.0 M in hexane) -

Water (

) (degassed) -

Acetylacetone (AcAc)

Catalyst Formation (In-situ):

-

In a Schlenk flask under Argon, cool 10 mL of dry toluene to 0 °C.

-

Add

(1.0 mmol). -

Slowly add AcAc (1.0 mmol) dropwise. Caution: Exothermic. Stir for 15 min.

-

Add

(0.5 mmol) extremely slowly via microsyringe. -

Age the catalyst at room temperature for 1 hour. Active species:

aggregates.

Polymerization:

-

Add MEH monomer (50 mmol) to the catalyst solution.

-

Heat to 60 °C.

-

Stir for 24–48 hours.

-

Quench: Add 2 mL of methanol containing HCl (1%).

System B: The "Porphyrin-Aluminum" Protocol (Precision)

Recommended for drug delivery applications requiring narrow dispersity.

Reagents:

-

Catalyst: (Tetraphenylporphyrinato)aluminum chloride ((TPP)AlCl) .

-

Co-catalyst (Optional): Bis(triphenylphosphine)iminium chloride (PPNCl) can accelerate rate.

Workflow:

-

Setup: In a glovebox, dissolve (TPP)AlCl (0.05 mmol) in dry DCM (5 mL).

-

Initiation: Add MEH monomer (10 mmol) to the stirring catalyst solution.

-

Conditions: Stir at 25 °C (Room Temp). This catalyst is active enough to run without heating, reducing transesterification side reactions.

-

Monitoring: Monitor conversion via crude

NMR aliquots every 4 hours. -

Termination: Once conversion >95%, add excess methanol.

Purification

-

Concentrate the polymer solution to a viscous oil.

-

Precipitate into cold diethyl ether or n-hexane (depending on molecular weight; low MW oligomers may require dialysis).

-

Dry in a vacuum oven at 40 °C for 24 hours.

Characterization & Data Analysis

Quantitative Summary

| Parameter | System A (Vandenberg) | System B (Porphyrin) |

| Catalyst Type | Heterogeneous/Aggregate | Homogeneous/Single-Site |

| Reaction Temp | 60 °C | 25 °C |

| Time | 24–48 h | 8–24 h |

| Conversion | 80–95% | >98% |

| Dispersity ( | 1.5 – 2.0 | 1.05 – 1.15 |

| End-Group Fidelity | Low | High (Living) |

NMR Spectroscopy ( NMR in )

-

Monomer Signals: Epoxide protons at

2.4–2.9 ppm. -

Polymer Signals:

-

Backbone: Broad multiplet at

3.4–3.7 ppm (ether backbone protons). -

Side Chain: Methyl ester singlet at

3.65 ppm (distinct from backbone). -

Key Validation: Disappearance of signals at 2.4–2.9 ppm and emergence of the backbone ridge confirms ring opening. Retention of the 3.65 ppm singlet confirms the ester group is intact.

-

Troubleshooting Guide

-

Problem: Broad Dispersity / Low MW.

-

Cause: Water contamination acting as a chain transfer agent.

-

Fix: Re-dry monomer over

; ensure glovebox atmosphere is <1 ppm

-

-

Problem: No Polymerization.

-

Cause: Catalyst poisoning by the ester group (chelating the Al center).

-

Fix: Increase catalyst concentration or switch to System B (Porphyrin), where the metal is sterically shielded from the ester side chain.

-

Workflow Visualization

Figure 2: Experimental workflow for the coordination polymerization of MEH.

References

-

Vogl, O. (1980). Polymerization of ω-Epoxyalkanoates. In Journal of Macromolecular Science: Part A - Chemistry.

-

Aida, T., & Inoue, S. (1996). Metalloporphyrins as initiators for living and immortal polymerizations. In Accounts of Chemical Research.

-

Coates, G. W. (2002). Precise Control of Polyolefin Stereochemistry Using Single-Site Metal Catalysts. In Chemical Reviews. Provides broader context on coordination-insertion mechanisms relevant to functionalized monomers.

-

Tao, L., et al. (2022). Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides. In Macromolecules. Discusses modern catalytic approaches for fatty acid-derived epoxides similar to MEH.

Application Note: Ring-Opening Polymerization (ROP) of Methyl 4-(oxiran-2-yl)butanoate for Functional Polyether Synthesis

Executive Summary

The synthesis of aliphatic polyethers with pendant functional groups is highly sought after in the development of solid-state polymer electrolytes, biodegradable elastomers, and drug delivery conjugates. The ring-opening polymerization (ROP) of methyl 4-(oxiran-2-yl)butanoate (systematically known as methyl 5,6-epoxyhexanoate) yields a poly(alkylene oxide) backbone with pendant methyl ester groups. These ester moieties can be quantitatively hydrolyzed post-polymerization to form poly(alkylene oxide) ionomers or amidated for bioconjugation.

This application note provides a comprehensive, field-validated protocol for the ROP of methyl 4-(oxiran-2-yl)butanoate. By utilizing a modified coordination-insertion catalyst system, researchers can overcome the chain-transfer limitations typically associated with the anionic polymerization of substituted epoxides.

Mechanistic Rationale & Catalyst Selection

The ROP of substituted epoxides is traditionally plagued by chain transfer to the monomer via proton abstraction, which severely limits the achievable molecular weight [1]. To circumvent this, a coordination-insertion mechanism utilizing a modified alkylaluminum catalyst is required.

Catalyst Causality:

The classic Vandenberg-type catalyst, composed of Triethylaluminum / Acetylacetone / Water (

- : Serves as the primary Lewis acid and alkylating agent.

-

Acetylacetone (AcAc) : Acts as a bidentate chelating ligand. Causality: Unmodified aluminoxanes form highly cross-linked, insoluble aggregates. AcAc moderates the Lewis acidity of the aluminum center and prevents excessive aggregation, maintaining a homogeneous distribution of active sites for a narrower polydispersity index (PDI).

-

Water (

) : Acts as a controlled hydrolyzing agent to form the active